molecular formula C19H22BrNO2 B11088763 1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11088763
M. Wt: 376.3 g/mol
InChI Key: KOYWTXBINRJTAB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromophenyl group and two ethoxy groups attached to the isoquinoline core

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of bromine.

    1-(4-Fluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fluorine atom instead of bromine.

Properties

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H22BrNO2/c1-3-22-17-11-14-9-10-21-19(13-5-7-15(20)8-6-13)16(14)12-18(17)23-4-2/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3

InChI Key

KOYWTXBINRJTAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Br)OCC

Origin of Product

United States

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